

# cross-reactivity of ozanimod hydrochloride metabolites with other receptors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ozanimod Hydrochloride

Cat. No.: B8819272 Get Quote

# Ozanimod Metabolites: A Comparative Analysis of Receptor Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profiles of **ozanimod hydrochloride** and its major active metabolites, CC112273 and CC1084037, with other receptors. The information is compiled from publicly available pharmacological studies and regulatory documents to support research and drug development efforts.

#### Introduction

Ozanimod is a sphingosine 1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis.[1] It is extensively metabolized in humans, forming several active metabolites.[2][3] The two major active metabolites, CC112273 and CC1084037, contribute significantly to the overall pharmacological effect.[4][5] Understanding the receptor binding profiles and potential cross-reactivity of these metabolites is crucial for a comprehensive assessment of ozanimod's mechanism of action and safety profile.

## **Primary Pharmacological Targets: S1P Receptors**

Ozanimod and its major active metabolites are potent and selective agonists of two subtypes of the sphingosine 1-phosphate receptor: S1P1 and S1P5.[1][2][5] This interaction is central to



ozanimod's therapeutic effects, which are believed to involve the reduction of lymphocyte migration into the central nervous system.[2] In vitro studies have demonstrated that the active metabolites bind to the same sites on S1P1 and S1P5 receptors as the parent compound and exhibit similar pharmacological profiles.[1]

## S1P Receptor Binding Affinity and Functional Activity

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of ozanimod and its principal active metabolites for human S1P receptors.

| Compound  | S1P1 Ki (nM) | S1P5 Ki (nM) | S1P1 EC50<br>(nM) | S1P5 EC50<br>(nM) |
|-----------|--------------|--------------|-------------------|-------------------|
| Ozanimod  | 0.4          | 2.7          | 0.2               | 3.3               |
| CC112273  | 0.2          | 1.3          | 0.1               | 1.5               |
| CC1084037 | 0.3          | 2.1          | 0.2               | 2.4               |

Data compiled from in vitro studies.[1]

# Off-Target Cross-Reactivity: Monoamine Oxidase B (MAO-B)

A significant off-target activity has been identified for the major active metabolite, CC112273, which acts as a potent and selective inhibitor of monoamine oxidase B (MAO-B).[2][6] The metabolite CC1084037 also inhibits MAO-B, but to a lesser extent.[5] This inhibition is highly selective for MAO-B over MAO-A.[5]

**MAO-B Inhibition Profile** 

| Compound  | MAO-B IC50 (nM) | MAO-A IC50 (nM) |
|-----------|-----------------|-----------------|
| CC112273  | 5.72            | >10,000         |
| CC1084037 | 58              | >10,000         |

Data from in vitro inhibition assays.[5]



This cross-reactivity with MAO-B has prompted considerations for potential drug-drug interactions with adrenergic and serotonergic agents.[2]

## **Broader Receptor Screening**

While comprehensive data from broad receptor screening panels for ozanimod and its metabolites are not extensively available in the public domain, the primary focus of non-clinical and clinical pharmacology studies has been on S1P receptors and MAO-B, reflecting their key pharmacological activities.

# Experimental Protocols S1P Receptor Binding and Functional Assays

- 1. Radioligand Binding Assay for S1P1 and S1P5 Receptors:
- Objective: To determine the binding affinity (Ki) of ozanimod and its metabolites to human S1P1 and S1P5 receptors.
- Methodology: Competitive radioligand binding assays were performed using Chinese hamster ovary (CHO) cell membranes expressing recombinant human S1P1 and S1P5 receptors.[1]
- Radioligand: Tritium-labeled ozanimod ([3H]-ozanimod) was used.[1]
- Procedure:
  - Incubation of cell membranes with a fixed concentration of [<sup>3</sup>H]-ozanimod and varying concentrations of the unlabeled competitor (ozanimod or its metabolites).
  - Separation of bound and free radioligand by filtration.
  - Quantification of bound radioactivity using liquid scintillation counting.
  - Calculation of IC50 values from competition curves, which are then converted to Ki values using the Cheng-Prusoff equation.
- 2. [35S]-GTPyS Binding Assay for Functional Activity:



- Objective: To assess the functional potency (EC50) of ozanimod and its metabolites as agonists at S1P receptors.[1]
- Methodology: This assay measures the activation of G-proteins coupled to the S1P receptors upon agonist binding.

#### Procedure:

- Incubation of cell membranes expressing the target S1P receptor subtype with varying concentrations of the test compound in the presence of [35S]-GTPyS.
- Agonist binding stimulates the exchange of GDP for [35S]-GTPyS on the  $G\alpha$  subunit.
- The amount of bound [35S]-GTPyS is quantified, reflecting the level of receptor activation.
- Dose-response curves are generated to determine EC50 values.

#### **MAO-B Inhibition Assay**

- Objective: To determine the inhibitory activity (IC50) of ozanimod metabolites on MAO-B.
- Methodology: In vitro enzyme inhibition assays were conducted.[2] While specific details of the assay used for the cited IC50 values are not fully provided in the search results, a typical protocol is as follows:
- Enzyme Source: Recombinant human MAO-B or human platelet mitochondria, which are rich in MAO-B.[2]
- Substrate: A specific substrate for MAO-B, such as benzylamine or phenylethylamine.

#### Procedure:

- Pre-incubation of the MAO-B enzyme with varying concentrations of the inhibitor (e.g., CC112273).
- Initiation of the enzymatic reaction by adding the substrate.



- Measurement of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).
- Calculation of the percentage of inhibition at each inhibitor concentration and determination of the IC50 value from the resulting dose-response curve.

# Visualizations Ozanimod Metabolism and Receptor Interaction Pathway



Click to download full resolution via product page

Caption: Metabolism of ozanimod and interactions with S1P and MAO-B receptors.

## **Experimental Workflow for Receptor Cross-Reactivity Assessment**





#### Click to download full resolution via product page

Caption: Workflow for assessing the receptor cross-reactivity of ozanimod and its metabolites.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. In vitro assessment of the binding and functional responses of ozanimod and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [cross-reactivity of ozanimod hydrochloride metabolites with other receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8819272#cross-reactivity-of-ozanimod-hydrochloride-metabolites-with-other-receptors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com